Product packaging for 4-(2-Amino-1,3-thiazol-4-yl)butanoic acid(Cat. No.:CAS No. 732968-98-8)

4-(2-Amino-1,3-thiazol-4-yl)butanoic acid

Cat. No.: B3281333
CAS No.: 732968-98-8
M. Wt: 186.23 g/mol
InChI Key: SGSNLIDODGFYDF-UHFFFAOYSA-N
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Description

4-(2-Amino-1,3-thiazol-4-yl)butanoic acid is a high-purity organic compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol . It is supplied with the CAS Registry Number 732968-98-8 . This molecule features a 2-aminothiazole moiety, a privileged structure in medicinal chemistry known for its prevalence in pharmacologically active compounds. The 2-aminothiazole scaffold is frequently explored in drug discovery for its ability to interact with various biological targets, and derivatives are commonly investigated for their potential anti-inflammatory and analgesic properties . Furthermore, related compounds containing the aminothiazole structure have been identified as inhibitors of enzymes such as Leukotriene A-4 hydrolase, suggesting potential research applications in the study of inflammation pathways . The compound's structure, which integrates a heterocyclic amine with a flexible butanoic acid chain, makes it a valuable intermediate for synthetic chemistry. It can be used in the design and synthesis of more complex molecules, such as novel chemical entities for high-throughput screening or as a building block in the development of potential enzyme inhibitors . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O2S B3281333 4-(2-Amino-1,3-thiazol-4-yl)butanoic acid CAS No. 732968-98-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-amino-1,3-thiazol-4-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c8-7-9-5(4-12-7)2-1-3-6(10)11/h4H,1-3H2,(H2,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSNLIDODGFYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 2 Amino 1,3 Thiazol 4 Yl Butanoic Acid and Its Precursors

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic route. For 4-(2-Amino-1,3-thiazol-4-yl)butanoic acid, the analysis identifies two primary disconnections.

The most logical and widely practiced disconnection is of the bonds forming the thiazole (B1198619) ring. This approach falls under the Hantzsch thiazole synthesis paradigm. The C=N and C-S bonds of the 2-aminothiazole (B372263) ring are disconnected, leading to two key synthons: a thiourea (B124793) molecule and an α-halocarbonyl compound. In this case, the α-halocarbonyl component would need to contain the four-carbon acid chain. This leads to precursors such as a 6-halo-4-oxohexanoic acid derivative and thiourea.

An alternative disconnection can be made at the C4 position of the thiazole ring, breaking the bond between the heterocyclic core and the butanoic acid side chain. This strategy would involve synthesizing a functionalized 2-amino-4-halothiazole and then using a carbon-carbon bond-forming reaction to attach a four-carbon chain. However, the first approach is generally more direct and efficient.

Table 1: Key Precursors Identified Through Retrosynthetic Analysis

Target Molecule Disconnection Strategy Key Precursors

Classical Approaches to 2-Aminothiazole Ring Formation

The formation of the 2-aminothiazole ring is a cornerstone of heterocyclic chemistry, with several established methods available for its construction.

Hantzsch Thiazole Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first reported by Arthur Rudolf Hantzsch in 1887, remains one of the most popular and versatile methods for constructing thiazole rings. researchgate.netbepls.com The classical Hantzsch synthesis involves the condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant, such as thiourea, to form a 2-aminothiazole. nih.gov

For the synthesis of this compound, the key starting materials would be thiourea and a γ-halo-α-ketoester, such as ethyl 6-chloro-4-oxohexanoate. The reaction proceeds via nucleophilic attack of the sulfur atom from thiourea on the carbon bearing the halogen, followed by an intramolecular condensation and dehydration to yield the thiazole ring.

Reaction Scheme:

Step 1: α-Halogenation of a γ-keto ester. For instance, ethyl 4-oxohexanoate can be halogenated using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) to yield the corresponding α-halo-γ-keto ester.

Step 2: Cyclization with thiourea. The resulting α-halo-γ-keto ester is then reacted with thiourea in a solvent like ethanol, often under reflux conditions, to form the 2-aminothiazole ring. organic-chemistry.org

Step 3: Hydrolysis of the ester to the carboxylic acid. The final step involves the hydrolysis of the ethyl ester to the desired butanoic acid, typically achieved under acidic or basic conditions.

Modern adaptations of the Hantzsch synthesis focus on greener and more efficient reaction conditions. bepls.com These include the use of microwave irradiation to reduce reaction times, employing water as a solvent, or using solid-supported catalysts for easier purification. nih.govresearchgate.net For example, a one-pot synthesis can be achieved where the α-halogenation of a β-keto ester and the subsequent cyclization with thiourea are performed in a single reaction vessel, which simplifies the process and reduces waste. organic-chemistry.org

Alternative Cyclization Strategies for Thiazole Ring Construction

While the Hantzsch synthesis is predominant, other methods for constructing the 2-aminothiazole ring exist. These alternatives can be useful if the required α-halocarbonyl precursors are unstable or difficult to prepare.

One notable alternative involves the reaction of α-diazoketones with thiourea. bepls.com This method avoids the use of halogenated intermediates. Another approach is the iodine-catalyzed tandem cyclization, where aromatic ketones or α,β-unsaturated ketones react with thiourea to form 2-aminothiazoles in a one-pot process. bepls.com

Other historical methods, though less commonly used now for this specific substitution pattern, include the Cook-Heilborn and Gabriel syntheses. bepls.compharmaguideline.com The Cook-Heilborn synthesis can produce 5-aminothiazoles from α-aminonitriles. pharmaguideline.com These alternative strategies provide different pathways that can be adapted depending on the availability of starting materials and desired functional group tolerance.

Table 2: Comparison of 2-Aminothiazole Synthesis Methods

Method Key Reactants General Advantages
Hantzsch Synthesis α-Halocarbonyl, Thiourea High versatility, readily available starting materials, well-established. researchgate.netnih.gov
From α-Diazoketones α-Diazoketone, Thiourea Avoids halogenated intermediates. bepls.com

| Iodine-Catalyzed Cyclization | Ketone, Thiourea, Iodine | One-pot synthesis from simple ketones. bepls.com |

Synthesis of the Butanoic Acid Side Chain

Strategies for Carbon-Carbon Bond Formation

The most common precursor for the Hantzsch synthesis of the target molecule is a 6-halo-4-oxohexanoic acid ester. The synthesis of this key intermediate involves standard carbon-carbon bond-forming reactions.

A plausible route involves the acylation of an enolate. For example, the magnesium enolate of ethyl malonate can be acylated with a protected β-halopropionyl chloride. Subsequent decarboxylation would yield the desired γ-keto ester backbone. Another approach is the Friedel-Crafts acylation of a suitable substrate, although this is less direct for an aliphatic chain.

For syntheses that involve attaching the side chain to a pre-formed thiazole ring, organometallic coupling reactions are a powerful tool. For instance, a 2-amino-4-halothiazole could be coupled with a four-carbon organometallic reagent, such as a Grignard or organozinc reagent, in the presence of a palladium catalyst.

Functional Group Interconversions on the Aliphatic Chain

Often, the butanoic acid side chain is introduced with the carboxylic acid group in a protected form, such as an ester or a nitrile. The final step of the synthesis is then the deprotection or conversion of this group to the carboxylic acid.

Ester Hydrolysis: This is the most common scenario. An ethyl or methyl ester of the butanoic acid side chain is readily hydrolyzed to the carboxylic acid using aqueous base (e.g., NaOH or KOH) followed by acidic workup, or under acidic conditions (e.g., HCl or H₂SO₄).

Nitrile Hydrolysis: If the side chain is introduced as a cyanopropyl group, the nitrile can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, typically requiring harsher conditions and longer reaction times than ester hydrolysis.

Oxidation of an Alcohol: A synthetic route might proceed through a 4-(2-amino-1,3-thiazol-4-yl)butan-1-ol intermediate. This primary alcohol can then be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.

Convergent and Linear Synthesis Pathways for this compound

Linear Synthesis Pathway

A linear synthesis involves the sequential modification of a single starting material to build the final product step-by-step. A plausible linear route to this compound would commence with a four-carbon backbone, such as a derivative of succinic acid or 4-oxobutanoic acid, followed by the systematic introduction of the necessary functional groups and the final cyclization to form the thiazole ring.

A representative linear sequence is as follows:

Halogenation: An appropriate γ-ketoester, such as ethyl 4-oxobutanoate, is halogenated at the α-position (C3) to yield a precursor like ethyl 3-bromo-4-oxobutanoate.

Hantzsch Cyclization: The resulting α-haloketoester undergoes the classical Hantzsch reaction with thiourea. derpharmachemica.comnih.gov This condensation reaction forms the 2-aminothiazole ring, yielding ethyl 4-(2-amino-1,3-thiazol-4-yl)butanoate.

Hydrolysis: The final step involves the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid, affording the target compound, this compound.

Convergent Synthesis Pathway

For this compound, a convergent pathway would involve:

Fragment 1 Synthesis: Preparation of a functionalized 2-aminothiazole ring, such as 2-amino-4-(chloromethyl)thiazole. This is typically synthesized via the Hantzsch reaction between thiourea and 1,3-dichloroacetone.

Fragment 2 Synthesis: Preparation of a suitable four-carbon nucleophile, such as diethyl malonate, which can act as the precursor for the butanoic acid side chain.

Fragment Coupling: The two fragments are coupled via a nucleophilic substitution reaction, where the malonate anion displaces the chloride on the thiazole fragment.

Hydrolysis and Decarboxylation: The resulting diester intermediate is then hydrolyzed to the diacid, which subsequently undergoes decarboxylation upon heating to yield the final butanoic acid side chain.

Table 1: Comparison of Linear and Convergent Synthesis Pathways
AspectLinear SynthesisConvergent Synthesis
Strategy Step-by-step modification of a single starting material.Independent synthesis of key fragments followed by late-stage coupling. wikipedia.org
Key Reaction Hantzsch cyclization on a pre-existing C4 chain. derpharmachemica.comCoupling of a pre-formed thiazole ring with a C4 side-chain precursor.
Overall Yield Potentially lower, as yields of each step are multiplied sequentially.Often higher, as losses occur on shorter, parallel synthetic routes. wikipedia.org
Flexibility Less flexible for creating analogues; modifications require altering the entire sequence.More flexible; allows for easy modification of either fragment to create a library of related compounds.
Purification May involve purification of numerous sequential intermediates.Fewer intermediates in the main pathway to purify, but requires purification of two separate starting fragments.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Several of these principles can be applied to the synthesis of this compound, particularly in the context of the Hantzsch thiazole synthesis. bepls.com

Use of Greener Solvents: Traditional syntheses often employ volatile organic compounds (VOCs). Greener alternatives include water, ethanol, or deep eutectic solvents, which reduce toxicity and environmental harm. bepls.combohrium.com The Hantzsch reaction has been successfully performed in aqueous media. bepls.com

Catalysis: Employing catalytic reagents instead of stoichiometric ones minimizes waste. Reusable solid-supported acid catalysts, such as silica-supported tungstosilisic acid, can replace soluble acids, simplifying purification and allowing the catalyst to be recovered and reused. mdpi.com

Energy Efficiency: Alternative energy sources can significantly reduce reaction times and energy consumption compared to conventional heating. Microwave irradiation and ultrasonic activation are effective methods for accelerating the Hantzsch synthesis. bepls.commdpi.com

Solvent-Free Reactions: One of the most environmentally benign approaches involves performing reactions under solvent-free conditions. researchgate.net The Hantzsch synthesis can be carried out by grinding the reactants together, which eliminates solvent waste and can lead to high yields in short reaction times. researchgate.netorganic-chemistry.org

Atom Economy: One-pot, multi-component reactions are highly desirable as they combine several steps without isolating intermediates, saving time, resources, and reducing waste. mdpi.com Certain protocols for Hantzsch synthesis allow for a one-pot condensation of an α-haloketone, thiourea, and an aldehyde, demonstrating high atom economy. mdpi.com

Table 2: Green Chemistry Approaches for Thiazole Synthesis
PrincipleConventional MethodGreen AlternativeReference
Solvent Volatile Organic Solvents (e.g., DMF, Chloroform)Water, Ethanol, Ionic Liquids, Solvent-Free bepls.combohrium.comresearchgate.net
Catalyst Stoichiometric mineral acids (e.g., HCl, H₂SO₄)Reusable heterogeneous catalysts (e.g., SiW/SiO₂) mdpi.com
Energy Source Conventional heating (reflux)Microwave irradiation, Ultrasonic activation bepls.commdpi.com
Process Multi-step with intermediate isolationOne-pot, multi-component synthesis mdpi.com

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The purification and isolation of intermediates and the final product require different techniques tailored to their specific chemical properties, such as polarity, solubility, and charge.

Purification of Synthetic Intermediates

Synthetic intermediates, such as the halogenated ketoester and the esterified final product, are typically neutral organic molecules. Their purification relies on standard laboratory techniques:

Liquid-Liquid Extraction: Used to separate the crude product from aqueous solutions and remove water-soluble impurities after the reaction is complete.

Column Chromatography: A highly effective method for purifying intermediates, typically using silica gel as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate) as the mobile phase. nih.govexcli.de The progress is often monitored by Thin Layer Chromatography (TLC). nih.gov

Recrystallization: If the intermediate is a solid, recrystallization from a suitable solvent or solvent mixture (e.g., THF/hexane or ethanol/water) can yield a highly pure crystalline product. google.com

Purification of the Final Compound

The final product, this compound, is an amino acid and exists as a zwitterion at its isoelectric point (pI). wikipedia.org This dual charge characteristic necessitates specialized purification methods.

pH-Modulated Crystallization/Precipitation: The solubility of zwitterionic compounds is highly dependent on pH and is at a minimum at the isoelectric point. nih.gov Therefore, a common and effective purification strategy is to dissolve the crude product in an acidic or basic aqueous solution and then carefully adjust the pH to its pI, causing the pure compound to precipitate out of the solution. nih.govnih.gov The resulting solid can be collected by filtration, washed with cold water or acetone, and dried. nih.govgoogle.com

Ion-Exchange Chromatography: This technique is a cornerstone for the purification of amino acids and other charged molecules. column-chromatography.comresearchgate.net The crude product solution is passed through a column containing a charged resin. The zwitterionic product will bind to the resin, while neutral impurities will pass through. The product can then be eluted by changing the pH or ionic strength of the buffer. column-chromatography.compressbooks.pub Cation exchangers bind positively charged molecules, while anion exchangers bind negatively charged ones. pressbooks.pub

Table 3: Summary of Purification Techniques
Compound TypePrimary TechniquePrinciple of SeparationReference
Neutral Intermediates (e.g., esters, halo-ketones)Silica Gel Column ChromatographySeparation based on polarity differences. nih.govexcli.de
Solid Neutral IntermediatesRecrystallizationDifferential solubility in a given solvent at different temperatures. google.com
Final Product (Zwitterionic Amino Acid)pH-Modulated CrystallizationMinimum solubility at the isoelectric point (pI). nih.gov
Final Product (Zwitterionic Amino Acid)Ion-Exchange ChromatographySeparation based on net charge. column-chromatography.comresearchgate.net

Exploration of Biological Activities and Molecular Mechanisms of 4 2 Amino 1,3 Thiazol 4 Yl Butanoic Acid

Cellular Pathway Modulation

Modulation of Cell Cycle ProgressionThere is no available research on whether 4-(2-amino-1,3-thiazol-4-yl)butanoic acid has any modulatory effects on cell cycle progression. While some aminothiadiazole derivatives have been found to induce cell cycle arrest, these findings are specific to those compounds.nih.gov

Based on a comprehensive search of scientific databases and literature, there is currently no specific research data available for the biological activities or molecular mechanisms of this compound. The fields of receptor binding, cellular pathway modulation, gene expression, and cell cycle effects remain unexplored for this particular chemical entity. Future research would be required to elucidate any potential biological functions.

Induction of Apoptosis or Autophagy in Cellular Models

The thiazole (B1198619) and thiazolidinone scaffolds are integral to many compounds that exhibit potent anticancer activity by inducing programmed cell death, or apoptosis. nih.gov Research into 4-thiazolidinone (B1220212) derivatives has demonstrated their capacity to trigger apoptosis in a variety of cancer cell lines. nih.gov Apoptosis is a critical physiological process for maintaining tissue homeostasis, and its induction is a key strategy in cancer therapy. nih.gov

Studies on compounds structurally related to this compound have shown significant effects. For instance, certain 5-ene-2-arylaminothiazol-4(5H)-one derivatives have been identified as inducers of apoptosis in breast cancer cells. nih.gov Similarly, other heterocyclic compounds incorporating a thiazole ring have been shown to be strong inhibitors of cancer cell growth. acs.org One study on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a related sulfur-containing heterocycle, found that its derivatives could induce apoptosis in MCF-7 breast cancer cells. Flow cytometric analysis showed that a hit compound led to a significant 26.86% reduction in cell viability, with the late apoptotic cell population increasing 6.6-fold compared to untreated controls. nih.gov

Autophagy, another cellular self-degradation process, is also a target of interest. It is a complex process that can be initiated by nutrient deprivation, including the scarcity of amino acids. nih.govnih.gov The inhibition of autophagy is being explored as a cancer therapy strategy, as depriving cancer cells with compensatory autophagy can increase their sensitivity to inhibitors. nih.gov The interplay between amino acid levels and the mTORC1 signaling pathway is a key regulator of autophagy, suggesting that amino acid derivatives could play a role in modulating this process. nih.gov

Antimicrobial Activity Studies (In Vitro)

Thiazole-containing compounds are well-documented for their broad-spectrum antimicrobial properties.

Antibacterial Efficacy Against Specific Pathogens

Derivatives of the 2-aminothiazole (B372263) family have shown notable efficacy against both Gram-positive and Gram-negative bacteria. Studies on related thiazolidinone and thiadiazole compounds provide insight into the potential antibacterial profile. For example, certain thiazolidin-4-one derivatives have been proven active against strains like Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella typhi. nanobioletters.com The mechanism of action for some related compounds involves the inhibition of essential bacterial processes; for instance, sulfonamide-like 1,3,4-thiadiazoles can act as competitive inhibitors in the folic acid metabolism cycle. raparinuni2024.org The difference in cell wall structure between Gram-positive (peptidoglycan) and Gram-negative (lipopolysaccharide) bacteria often results in differential activity, with hydrophobic compounds more readily penetrating the former. nih.gov

Related Compound ClassBacterial StrainActivity NotedReference
Thiazolidin-4-one derivativesS. aureus (MTCC-737)Zone of Inhibition: 15.22±0.08 - 19.93±0.09 mm at 500 µg/mL for active compounds. nanobioletters.com
Thiazolidin-4-one derivativesP. aeruginosa (MTCC-424)Most tested compounds were potent against this Gram-negative strain. nanobioletters.com
Thiazolidin-4-one derivativesSalmonella typhi (MTCC531)Zone of Inhibition: 15.22±0.08 - 19.93±0.09 mm at 500 µg/mL for active compounds. nanobioletters.com
2-Amino-1,3,4-thiadiazole (B1665364) derivativesS. aureusGood inhibitory effects (81-91% inhibition) with MIC values of 20-28 µg/mL for some derivatives. nih.gov
2-Amino-1,3,4-thiadiazole derivativesP. aeruginosaAll tested derivative compounds showed significant inhibitory effect. raparinuni2024.org

Antifungal Efficacy Against Specific Fungi

The antifungal potential of the thiazole scaffold is also significant. Research has demonstrated the efficacy of related compounds against a range of pathogenic fungi, including dermatophytes and yeasts. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are standard measures of antifungal activity. For example, a study on organic compounds derived from amino alcohols showed effectiveness against Trichophyton rubrum, Trichophyton mentagrophytes, and Candida albicans. nih.gov Furthermore, 2-amino-1,3,4-thiadiazole derivatives have shown higher antifungal effects against non-albicans Candida species than against C. albicans itself. nih.gov

Related Compound ClassFungal StrainActivity (MIC/MFC in µg/mL)Reference
Amine derivatives (4b-4e)T. rubrumMIC: 62.5 - 250; MFC: 125 - 500 nih.gov
Amine derivatives (4b-4e)T. mentagrophytesMIC: 250 - 500; MFC: 500 - 1000 nih.gov
Amine derivatives (4b-4e)C. albicansMIC: 62.5 - 1000; MFC: 125 - >1000 nih.gov
Thiazolidin-4-one derivativesC. albicans (MTCC-3378)Hydroxy and nitro derivatives found to be more potent than standard fluconazole. nanobioletters.com
2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole analoguesCandida spp.Some compounds exhibited higher activities than reference antifungal drugs. nih.gov

Antiviral Properties in Cellular Assays

Thiazole-containing compounds, known as thiazolides, have emerged as a class of broad-spectrum antiviral agents. liverpool.ac.uk Their utility is hampered by poor physicochemical properties, but their potential is vast. liverpool.ac.uk Research has documented the activity of thiazolides and related structures against a wide array of viruses. This includes activity against influenza A virus, hepatitis B (HBV), and hepatitis C (HCV). liverpool.ac.uk Some 2-amino-1,3,4-thiadiazole derivatives have shown significant anti-HIV-1 activity. nih.gov However, not all thiazole derivatives show broad antiviral effects; one study found that certain thioureas and 4-thiazolidinones did not have significant activity against Murine norovirus, Yellow fever virus, Enterovirus, or Chikungunya virus at subtoxic concentrations. dergipark.org.tr

Anti-inflammatory Mechanism Elucidation (Cellular and Preclinical Models)

The role of thiazole derivatives in modulating inflammatory pathways is an area of active investigation, with many compounds showing promise in cellular and preclinical models.

Inhibition of Pro-inflammatory Mediators (e.g., Cytokines, Chemokines)

A key anti-inflammatory strategy is the inhibition of pro-inflammatory mediators. nih.gov Compounds structurally related to this compound have been shown to interfere with the arachidonic acid cascade, which produces inflammatory prostaglandins (B1171923) (PGs) and leukotrienes (LTs). nih.govnih.gov

Novel 2-aminoacyl-1,3,4-thiadiazole derivatives have displayed marked anti-inflammatory properties by strongly inhibiting PGE2 biosynthesis, with IC50 values in the nanomolar range. nih.gov These compounds also interfered with leukotriene biosynthesis and modulated the production of the cytokine Interleukin-6 (IL-6) in macrophage cell lines. nih.gov Other studies have shown that related compounds can inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. nih.gov The inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (IL-1β, IL-6) is another critical mechanism. nih.govmdpi.com For instance, certain pyrazolyl thiazolones were more effective than the conventional drug diclofenac (B195802) in suppressing inflammatory cytokine production by activated macrophages. nih.gov

Related Compound ClassMediator/Cytokine InhibitedModel SystemKey FindingReference
2-Aminoacyl-1,3,4-thiadiazoleProstaglandin E2 (PGE2)In vitro assayStrong inhibition with IC50 values in the nanomolar range. nih.gov
2-Aminoacyl-1,3,4-thiadiazoleInterleukin-6 (IL-6)LPS-stimulated J774A.1 macrophagesSignificant modulation of IL-6 production. nih.gov
Pyrazolyl thiazolonesCOX-2 / 15-LOXIn vitro enzyme assaysExhibited dual inhibitory activity, with COX-2 inhibition comparable to celecoxib. nih.gov
Pyrazolyl thiazolonesInflammatory CytokinesActivated macrophagesMore effective than diclofenac in suppressing cytokine production. nih.gov
Benzoxazole derivativesIL-6 / IL-1β mRNALPS-induced RAW 264.7 cellsPotent inhibition of inflammatory cytokine mRNA expression. mdpi.com

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB)

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a critical regulator of inflammatory responses. Dysregulation of the NF-κB signaling pathway is implicated in various inflammatory diseases. Several studies have highlighted the potential of 2-aminothiazole derivatives to modulate this pathway. For instance, certain 2-aminothiazole derivatives have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory genes. While direct evidence for this compound is absent, the anti-inflammatory potential of the 2-aminothiazole scaffold suggests that it might also exert its effects through the modulation of NF-κB. Research on other heterocyclic compounds has demonstrated that inhibition of NF-κB can lead to a downstream reduction in the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are key mediators of inflammation. niscpr.res.in

Enzyme Inhibition Kinetics and Specificity

The 2-aminothiazole core is a prevalent feature in many enzyme inhibitors, suggesting that this compound could also exhibit inhibitory activity against various enzymes.

Research on 2-aminothiazole derivatives has identified several potential enzyme targets. These include, but are not limited to:

Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications.

Cholinesterases (AChE and BChE): Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.

Protein Kinase CK2: This kinase is implicated in cell growth and proliferation and is a target for cancer therapy. nih.gov

Enolase: This glycolytic enzyme has been identified as a target for 2-aminothiazoles in Mycobacterium tuberculosis. nih.gov

Cyclooxygenase (COX) and Lipoxygenase (LOX): These enzymes are central to the inflammatory cascade. researchgate.net

While no specific IC50 or Ki values are available for this compound, studies on related compounds provide insights into the potential potency of this chemical class. For example, certain 2-aminothiazole derivatives have demonstrated significant inhibitory activity against various enzymes.

EnzymeDerivative TypeInhibition Value (IC50/Ki)Reference
Carbonic Anhydrase I (hCA I)2-amino-4-(4-chlorophenyl)thiazoleKi: 0.008 ± 0.001 μM niscpr.res.in
Carbonic Anhydrase II (hCA II)2-amino-4-(4-bromophenyl)thiazole (B182969)Ki: 0.124 ± 0.017 μM niscpr.res.in
Acetylcholinesterase (AChE)2-amino-4-(4-bromophenyl)thiazoleKi: 0.129 ± 0.030 μM niscpr.res.in
Butyrylcholinesterase (BChE)2-amino-4-(4-bromophenyl)thiazoleKi: 0.083 ± 0.041 μM niscpr.res.in
Protein Kinase CK2α2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acidIC50: 0.6 μM nih.gov

Antioxidant Activity Assessment (In Vitro)

The antioxidant potential of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in cellular damage and various pathologies. The antioxidant properties of 2-aminothiazole derivatives have been explored through various in vitro assays.

Radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, are commonly used to evaluate the antioxidant capacity of compounds. Several studies have reported the radical scavenging activity of 2-aminothiazole derivatives. Although specific data for this compound is unavailable, related compounds have shown promising results. For instance, some synthesized thiazolidinone derivatives of 1,3-thiazole have been tested for their DPPH radical scavenging capacity. nih.gov Similarly, other studies have highlighted the good antioxidant activity of hydrazinothiazole derivatives in the DPPH assay. nih.gov

AssayDerivative TypeActivityReference
DPPH Scavenging1,3-thiazole-based thiazolidinone15.62% - 18.73% inhibition nih.gov
TBARS1,3-thiazole-based thiazolidinone23.51% - 62.11% inhibition nih.gov
DPPH Scavenging2-aminothiazole sulfonamide derivativeUp to 90.09% scavenging excli.de
SOD-mimic2-aminothiazole sulfonamide derivativeUp to 99.02% activity excli.de

Beyond simple radical scavenging, the ability of a compound to protect cells from oxidative stress is a crucial aspect of its antioxidant profile. Studies on 2-aminothiazole derivatives suggest a potential for cellular protection. For example, one aminothiazole derivative was found to protect pBR322 DNA and red blood cell membranes from hydrogen peroxide-induced oxidative damage. nih.gov This protective effect indicates an ability to modulate cellular responses to oxidative insults. Furthermore, some 2-aminothiazole derivatives have been shown to increase the accumulation of ROS in cancer cells, which can contribute to their anticancer effects by inducing apoptosis through the ROS-mitochondrial pathway. nih.gov This dual role highlights the complex interplay between the antioxidant and pro-oxidant activities of these compounds, which can be context-dependent.

Structure Activity Relationship Sar Studies of 4 2 Amino 1,3 Thiazol 4 Yl Butanoic Acid Derivatives

Design Principles for Structural Modifications

The rational design of derivatives of 4-(2-amino-1,3-thiazol-4-yl)butanoic acid is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. Quantitative structure-activity relationship (QSAR) studies on analogous 2-aminothiazole (B372263) derivatives have been instrumental in identifying key molecular descriptors that influence biological activity. nih.gov

Key design strategies often involve:

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to improve potency or reduce toxicity. For instance, modifying the carboxylic acid to an ester or amide can alter solubility and cell permeability.

Scaffold Hopping and Ring Variation: Introducing different heterocyclic rings in place of or as substituents on the main scaffold to explore new interaction spaces with biological targets. researchgate.net

Conformational Constraint: Introducing cyclic structures or rigid linkers to lock the molecule into a specific, biologically active conformation.

Modulation of Physicochemical Properties: Altering properties such as lipophilicity (logP), electronic effects (e.g., Hammett constants), and steric parameters through the introduction of various substituents to enhance target engagement and absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov

Impact of Substitutions on the 2-Amino Group of the Thiazole (B1198619) Ring

The 2-amino group is a primary site for modification and has been shown to be highly flexible in accommodating a variety of substituents. nih.gov Its role as a hydrogen bond donor is crucial for interaction with many biological targets.

Acylation: Acylation of the 2-amino group is a common and often beneficial modification. Studies have shown that introducing acyl groups, particularly substituted benzoyl groups, can dramatically enhance biological activity. For example, N-(3-chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine was identified as a potent analogue in a series of antitubercular agents. nih.gov The length of the acyl chain is also a determining factor; a propanamido function (three-carbon chain) at the 2-amino position was found to confer better antitumor activity than a shorter acetamido moiety (two-carbon chain). nih.gov

Alkylation: In contrast to acylation, simple alkylation of the 2-amino group often leads to a significant decrease in activity. nih.gov This suggests that the hydrogen-bonding capability of the N-H group or the specific electronic nature of an acyl substituent is critical for the desired biological effect.

Sulfonylation: The 2-amino group can be converted to a sulfonamide. A series of 2-aminothiazole sulfonamide derivatives were synthesized and showed potent antioxidant activity. excli.de

Complex Substitutions: More complex moieties, such as N-phenyl groups, can be introduced. Further modifications on these appended groups, like adding halogen substituents on a benzene (B151609) ring, have been shown to improve anticancer activity. nih.gov

Table 1: Effect of 2-Amino Group Substitution on Biological Activity

Base Scaffold Substitution at 2-NH₂ Observed Effect on Activity Reference
2-Aminothiazole Alkylamino Significant decrease in activity nih.gov
2-Aminothiazole Acetamido (2-carbon acyl) Moderate activity nih.gov
2-Aminothiazole Propanamido (3-carbon acyl) Improved activity over acetamido nih.gov
4-(2-pyridyl)-2-aminothiazole Substituted Benzoyl >128-fold improvement in antitubercular activity nih.gov

Effects of Modifications on the Butanoic Acid Side Chain

The butanoic acid side chain at the C4 position of the thiazole ring offers multiple avenues for modification to modulate the compound's properties and target interactions.

The length and branching of the alkyl chain connecting the carboxylic acid to the thiazole ring are critical. While specific SAR data on varying the butanoic acid chain of the title compound is limited, general principles suggest that altering chain length affects the molecule's flexibility and its ability to reach specific binding pockets. Introducing branching on the chain can impose conformational restrictions and influence lipophilicity, which may enhance selectivity for a particular biological target.

The terminal carboxylic acid is a key functional group, often acting as a critical binding element (e.g., through ionic interactions or hydrogen bonding). Its modification can profoundly impact activity.

Esterification: Converting the carboxylic acid to its corresponding ester (e.g., methyl or ethyl ester) creates a more lipophilic molecule. This can enhance cell membrane permeability, potentially improving bioavailability. The ester can also act as a prodrug, being hydrolyzed back to the active carboxylic acid by intracellular esterases.

Amidation: Formation of amides from the carboxylic acid introduces new hydrogen bonding possibilities. Synthesizing a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives resulted in compounds with good anti-proliferative effects on leukemia cells. nih.gov Similarly, the synthesis of thiazole acetamide (B32628) derivatives has yielded potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov

Incorporating heteroatoms (O, S, N) or cyclic moieties into the side chain can significantly alter the compound's polarity, conformation, and binding modes.

Heteroatoms: The introduction of an ether oxygen or an amine nitrogen within the chain can provide additional hydrogen bond acceptors/donors, potentially leading to new or stronger interactions with the target protein.

Cyclic Structures: Incorporating cyclic structures, such as a piperazine (B1678402) ring, into the side chain has proven to be an effective strategy. In one study, a piperazinyl-thiazole acetamide derivative demonstrated potent and selective anticancer activity, with the piperazine ring making key interactions within the enzyme's active site. nih.gov The discovery of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids as novel inhibitors of glutamine transport highlights how large, complex cyclic and aromatic structures appended to the amino group of a butanoic acid scaffold can lead to potent activity. nih.gov

Substituent Effects on the Thiazole Ring (Positions other than C2)

Modifications at the C4 and C5 positions of the thiazole ring, while less common than at C2, can also fine-tune biological activity.

C4 Position: The C4 position is the attachment point for the butanoic acid side chain. However, in related scaffolds, substitution at this position with various aryl groups has been extensively studied. For instance, attaching a 2-pyridyl moiety at C4 was found to be crucial for the antitubercular activity of a 2-aminothiazole series, with speculation that the pyridine (B92270) nitrogen forms a key hydrogen bond with the target. nih.gov In another study, 2-amino-4-(4-chlorophenyl)thiazole and 2-amino-4-(4-bromophenyl)thiazole (B182969) were among the most potent inhibitors of several metabolic enzymes, indicating that electron-withdrawing halogen substituents on a C4-phenyl ring are beneficial for activity. nih.gov

C5 Position: The C5 position is also amenable to substitution. The introduction of a halogen at this position has been explored in the development of Aurora kinase inhibitors. mdpi.com Aromatic substitution at C5 has been shown to be more effective for improving antitumor activity compared to small alkyl groups. nih.gov The presence of a carboxanilide side chain at the C5 position has also been noted for its importance in conferring cytostatic effects. mdpi.com

Table 2: Effect of Thiazole Ring Substitution (C4/C5) on Biological Activity

Base Scaffold Position Substitution Observed Effect on Activity Reference
2-Aminothiazole C4 2-Pyridyl Essential for potent antitubercular activity nih.gov
2-Aminothiazole C4 4-Chlorophenyl Potent inhibition of hCA I enzyme nih.gov
2-Aminothiazole C4 4-Bromophenyl Potent inhibition of hCA II, AChE, BChE enzymes nih.gov
2-Aminothiazole C5 Halogen Modulates Aurora kinase inhibition mdpi.com

Stereochemical Considerations and Enantiomeric Activity

The presence of a chiral center in a molecule, such as the alpha-carbon of the butanoic acid chain in this compound, means that the compound can exist as two non-superimposable mirror images, or enantiomers: the (R)- and (S)-forms. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significant differences in their biological activity, potency, and even toxicity. This is due to the three-dimensional nature of biological targets like enzymes and receptors, which can interact differently with each enantiomer.

While the differential activity of enantiomers is a critical aspect of drug design, specific research detailing the separate biological activities of the (R)- and (S)-enantiomers of this compound and its direct derivatives is not extensively available in the public domain. However, the importance of stereochemistry is highlighted in studies of related aminothiazole compounds. For instance, in a study on a series of 2-amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid analogs, the (R)- and (S)-enantiomers displayed notably different affinities and agonist activities at AMPA receptors.

The synthesis of single enantiomers, or the separation of a racemic mixture, is crucial for evaluating the activity of each. Chiral separation of aminothiazole derivatives has been achieved using techniques like capillary zone electrophoresis with cyclodextrin (B1172386) systems. This allows for the isolation of individual enantiomers for biological testing. Without specific data for this compound, it remains a key area for future investigation to fully elucidate the SAR of this compound class.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds before their synthesis, thereby saving time and resources.

The development of a QSAR model involves the calculation of various molecular descriptors for a set of compounds with known biological activities. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, most commonly multiple linear regression (MLR), are then used to derive an equation that correlates a selection of these descriptors with the observed biological activity.

For a series of 2-aminothiazole derivatives with inhibitory activity against the 5-lipoxygenase enzyme, a 2D-QSAR model was developed using multiple linear regression. laccei.org The resulting equation demonstrated a correlation between the biological activity (expressed as pIC50) and several molecular descriptors. laccei.org An example of a derived QSAR equation for a set of thiazole derivatives is as follows:

*pIC50 = -0.1207 *AATSC4c - 0.2878 *AATSC8c + 0.3065 *AATSC1p - 0.0665 *GATS5s - 0.1048 *VE2_Dzp + 0.1411 SaaS + 0.1325 maxHBa + 0.2375JGI4 - 6.2479 laccei.org

The statistical quality of the model is assessed by parameters such as the coefficient of determination (R²) and the cross-validated coefficient (Q²). For a series of 2-aminothiazole derivatives targeting Aurora kinase, a QSAR model yielded an R² of 0.8902 and a Q² of 0.7875, indicating a robust and predictive model. nih.govacs.orgacs.org Another study on 2-aminothiazole derivatives as anticancer agents reported a QSAR model with an R² of 0.8436 and a Q² (leave-one-out) of 0.7965. tandfonline.com

Table 1: Statistical Parameters of Representative QSAR Models for Aminothiazole Derivatives

Model TargetReference
5-Lipoxygenase Inhibitors0.626Not Reported laccei.org
Aurora Kinase Inhibitors0.89020.7875 nih.govacs.orgacs.org
Anticancer Agents (Hec1/Nek2)0.84360.7965 tandfonline.com

This table presents a selection of statistical validation parameters for QSAR models developed for different biological targets of aminothiazole derivatives.

Once a statistically valid QSAR model is established, it can be used to predict the biological activity of new, unsynthesized derivatives of this compound. The model provides insights into which molecular features are most influential in determining the activity.

The descriptors that feature in the QSAR equation highlight the key structural attributes for biological activity. For example, in the study of 2-aminothiazole derivatives as Aurora kinase inhibitors, important descriptors included the Polar Surface Area (PSA), Estate-Value for a Specific Atom (EstateVSA5), and various autocorrelation and connectivity indices (MoRSEP3, MATSp5, RDFC24). nih.govacs.orgacs.org This suggests that properties related to polarity, surface area, and the electronic environment of specific atoms are crucial for the inhibitory activity.

In another QSAR study on anticancer 2-aminothiazole derivatives, the significant descriptors were identified as Moreau-Broto autocorrelation (ATSC1i), Moran autocorrelation (MATS8c), and the Relative Polar Surface Area (RPSA). tandfonline.com These descriptors relate to the spatial arrangement and charge distribution within the molecule, indicating their importance for the observed biological effect. The insights gained from these models can guide the rational design of new derivatives with potentially enhanced activity.

Table 2: Key Molecular Descriptors in QSAR Models of Aminothiazole Derivatives

DescriptorDescriptionAssociated ActivityReference
AATSC4c, AATSC8c, AATSC1pCentered Broto-Moreau autocorrelation - lag 1, 4, 8 / weighted by charges5-Lipoxygenase Inhibition laccei.org
GATS5sGeary autocorrelation - lag 5 / weighted by I-state5-Lipoxygenase Inhibition laccei.org
VE2_DzpAverage coefficient of the last eigenvector from distance matrix / weighted by polarizability5-Lipoxygenase Inhibition laccei.org
SaaSSum of solvent accessible surface areas of all atoms5-Lipoxygenase Inhibition laccei.org
maxHBaMaximum potential of a molecule to be an H-bond acceptor5-Lipoxygenase Inhibition laccei.org
JGI4Mean topological charge index of order 45-Lipoxygenase Inhibition laccei.org
PSAPolar Surface AreaAurora Kinase Inhibition nih.govacs.orgacs.org
EstateVSA5Estate-Value for a Specific Atom (related to electronic and topological environment)Aurora Kinase Inhibition nih.govacs.orgacs.org
MoRSEP33D-Molecule Representation of Structures based on Electron diffractionAurora Kinase Inhibition nih.govacs.orgacs.org
MATSp5Moran autocorrelation - lag 5 / weighted by polarizabilityAurora Kinase Inhibition nih.govacs.orgacs.org
RDFC24Radial Distribution Function - 2.4 / weighted by chargesAurora Kinase Inhibition nih.govacs.orgacs.org
ATSC1iMoreau-Broto autocorrelation - lag 1 / weighted by ionization potentialAnticancer (Hec1/Nek2) tandfonline.com
MATS8cMoran autocorrelation - lag 8 / weighted by chargesAnticancer (Hec1/Nek2) tandfonline.com
RPSARelative Polar Surface AreaAnticancer (Hec1/Nek2) tandfonline.com

This table provides examples of molecular descriptors that have been identified as significant in various QSAR studies of aminothiazole derivatives and their correlation with biological activity.

Theoretical and Computational Chemistry Studies of 4 2 Amino 1,3 Thiazol 4 Yl Butanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. For 4-(2-amino-1,3-thiazol-4-yl)butanoic acid, these calculations can provide insights into its stability, reactivity, and the nature of its interactions with other molecules.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its chemical properties. Theoretical studies on 2-aminothiazole (B372263) derivatives often employ methods like DFT with the B3LYP functional to analyze their electronic characteristics. nih.gov These studies help in understanding the distribution of electrons within the molecule and identifying regions that are susceptible to electrophilic or nucleophilic attack.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of change in electron distribution.

Electronegativity (χ): The power of an atom or group to attract electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Studies on related benzothiazole (B30560) derivatives have shown that substituents can significantly influence these parameters, thereby tuning the molecule's reactivity. mdpi.com For this compound, the interplay between the electron-rich 2-aminothiazole ring and the butanoic acid side chain would be a key determinant of its electronic properties.

Reactivity DescriptorTypical Calculated Values for 2-Aminothiazole Derivatives (Arbitrary Units)Significance
Ionization Potential (I)~6-7 eVEnergy required to remove an electron.
Electron Affinity (A)~1-2 eVEnergy released when an electron is added.
Chemical Hardness (η)~2-3 eVIndicates molecular stability.
Electrophilicity Index (ω)~1-3 eVPropensity to accept electrons.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com In 2-aminothiazole derivatives, the HOMO is often localized on the electron-rich thiazole (B1198619) ring and the amino group, while the LUMO may be distributed over other parts of the molecule depending on the substituents. researchgate.net For this compound, the carboxylic acid group would also influence the distribution of these orbitals. Quantitative structure-activity relationship (QSAR) studies on some 2-aminothiazole derivatives have indicated that a reduction in the LUMO energy can be favorable for enhancing biological activity. nih.gov

ParameterTypical Calculated Values for 2-Aminothiazole Derivatives
HOMO Energy-6.0 to -7.0 eV
LUMO Energy-1.0 to -2.0 eV
HOMO-LUMO Gap (ΔE)4.0 to 5.0 eV

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. acs.org The MEP map displays regions of different electrostatic potential on the van der Waals surface of the molecule.

Negative Regions (Red/Yellow): Indicate electron-rich areas, which are prone to electrophilic attack. In this compound, these would likely be located around the nitrogen and sulfur atoms of the thiazole ring and the oxygen atoms of the carboxylic acid.

Positive Regions (Blue): Represent electron-deficient areas, which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the amino and carboxylic acid protons.

Neutral Regions (Green): Indicate areas of neutral potential.

MEP analysis of aminothiazole-derived compounds has been used to understand their interaction with biological targets. nih.govacs.org The MEP surface of this compound would highlight the key sites for non-covalent interactions, such as hydrogen bonding.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a ligand to a protein target.

Ligand-Protein Interaction Prediction

The 2-aminothiazole scaffold is a common feature in many compounds with diverse biological activities, including anticancer and antimicrobial effects. researchgate.netnih.gov Molecular docking studies on various 2-aminothiazole derivatives have revealed their potential to interact with a range of protein targets. tandfonline.comacs.org

For this compound, the 2-aminothiazole moiety can act as a versatile pharmacophore, capable of forming hydrogen bonds through its amino group and the ring nitrogen. The butanoic acid side chain provides an additional site for hydrogen bonding and electrostatic interactions through its carboxylic acid group. Docking studies of similar compounds have shown interactions with key amino acid residues in the active sites of proteins like oxidoreductases and kinases. acs.orgresearchgate.net For instance, the amino group can act as a hydrogen bond donor, while the thiazole nitrogen can act as a hydrogen bond acceptor.

Binding Affinity Estimation (In Silico)

The binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), provides an estimation of the strength of the interaction between a ligand and a protein. A more negative value generally indicates a stronger binding affinity.

In silico studies of 2-aminothiazole derivatives have reported a wide range of docking scores depending on the specific protein target and the substituents on the thiazole ring. tandfonline.comresearchgate.net For example, docking studies against oxidoreductase proteins have shown binding affinities in the range of -6 to -7 kcal/mol for some 2-aminothiazole derivatives. researchgate.net Similarly, against aurora kinase, certain derivatives have shown docking scores as high as -9.67 kcal/mol. acs.org The estimated binding affinity of this compound would depend on the specific protein it is docked with, but the presence of multiple hydrogen bond donors and acceptors suggests it could form stable interactions with appropriate protein targets.

Protein Target Class (from studies on related compounds)Typical Docking Score Range (kcal/mol)Key Interacting Residues (Examples)
Oxidoreductases-6.0 to -8.0Ile, Gly, Ser, Cys
Kinases (e.g., Aurora Kinase)-7.0 to -10.0Lys, Asp, Phe
Bacterial Enzymes (e.g., KasA)-8.0 to -12.0Phe, Gly, Ser

Conformational Analysis and Molecular Dynamics Simulations

Detailed conformational analysis and molecular dynamics (MD) simulations specifically for this compound are not extensively documented in publicly available literature. However, the structural flexibility of the molecule can be inferred from its constituent parts. The butanoic acid chain possesses multiple rotatable single bonds (C-C), allowing it to adopt a wide range of conformations in solution. The primary determinants of its conformational preference would be the interplay of intramolecular hydrogen bonding between the carboxylic acid group, the amino group, and the thiazole nitrogen, alongside steric hindrance effects.

ADME-Related Property Prediction (Computational)

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are crucial for its development as a potential therapeutic agent. Computational tools can provide valuable predictions for these properties.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of a molecule's ability to cross biological membranes. The predicted XlogP value for this compound is 0.8, indicating a relatively balanced hydrophilic and lipophilic character. nih.gov

Aqueous solubility (logS) is another critical factor for drug absorption and distribution. Based on computational predictions using the SwissADME web tool, the estimated solubility of this compound is well within the range of soluble compounds.

Table 1: Predicted Lipophilicity and Solubility of this compound

ParameterPredicted ValueSource
LogP (Octanol/Water) 0.8PubChem nih.gov
LogS (Aqueous Solubility) -2.5SwissADME
Solubility Class SolubleSwissADME

The ability of a compound to permeate the gastrointestinal (GI) tract and the blood-brain barrier (BBB) is essential for its oral bioavailability and central nervous system activity, respectively. In silico models, such as the Brain or IntestinaL EstimateD permeation method (BOILED-Egg) provided by SwissADME, can predict this based on lipophilicity and polarity. derpharmachemica.com For this compound, predictions suggest good gastrointestinal absorption but poor penetration of the blood-brain barrier. derpharmachemica.com

Table 2: Predicted Permeability Characteristics of this compound

ParameterPredictionSource
Gastrointestinal Absorption HighSwissADME
Blood-Brain Barrier Permeant NoSwissADME
P-glycoprotein Substrate NoSwissADME

Retrosynthetic Analysis Software Applications

While specific applications of retrosynthetic analysis software to this compound are not detailed in the literature, the general approach of such software can be outlined. Retrosynthetic analysis would deconstruct the molecule into simpler, commercially available precursors.

The primary disconnections would likely target the bonds forming the thiazole ring and the attachment of the butanoic acid side chain. A common and powerful method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. researchgate.netresearchgate.netresearchgate.net This reaction involves the condensation of an α-haloketone with a thiourea (B124793). Therefore, a plausible retrosynthetic pathway generated by software would involve:

Disconnection of the C-C bond between the thiazole ring and the butanoic acid chain, suggesting an intermediate like a 4-substituted-2-aminothiazole.

Disconnection of the thiazole ring itself via the Hantzsch synthesis logic. This would lead back to thiourea and a halogenated derivative of hexanoic acid (e.g., 2-bromo-4-oxohexanoic acid or a similar precursor).

This analytical approach simplifies the synthesis planning by identifying key reactions and starting materials. researchgate.net

Pharmacophore Modeling and Virtual Screening

The structure of this compound contains several key features that are important for pharmacophore modeling. A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. The 2-aminothiazole moiety is recognized as a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.govchemicalbook.comchemaxon.com

The key pharmacophoric features of this compound include:

Hydrogen Bond Donors: The primary amino group (-NH2) and the carboxylic acid hydroxyl group (-OH).

Hydrogen Bond Acceptors: The nitrogen atom within the thiazole ring and the carbonyl oxygen of the carboxylic acid.

Hydrophobic/Aliphatic Region: The butanoic acid alkyl chain.

A pharmacophore model based on this scaffold could be used as a query for virtual screening of large compound libraries to identify other molecules with a similar arrangement of features. researchgate.net This approach is a powerful tool in hit identification and lead optimization. researchgate.net While no specific virtual screening studies explicitly using this compound as a starting point have been published, the 2-aminothiazole core is a frequent component of libraries screened for a wide range of biological targets, including kinases and other enzymes. researchgate.net

Preclinical Investigations of 4 2 Amino 1,3 Thiazol 4 Yl Butanoic Acid in Vitro and Non Human in Vivo

In Vitro Cytotoxicity and Selectivity in Cell Lines

There is no available data in the public domain regarding the in vitro cytotoxicity of 4-(2-amino-1,3-thiazol-4-yl)butanoic acid in either cancer or non-cancerous cell lines.

Cancer Cell Lines (e.g., Breast, Lung, Colon)

No studies were found that evaluated the cytotoxic effects of this compound on cancer cell lines.

Non-Cancerous Cell Lines (for selectivity assessment)

No studies were found that assessed the selectivity of this compound by testing its effects on non-cancerous cell lines.

Mechanistic Studies in Cell-Based Assays

There is no available information on the mechanistic studies of this compound.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

No research has been published that utilizes flow cytometry to analyze the effects of this compound on the cell cycle or apoptosis.

Immunofluorescence and Western Blotting for Target Validation

There are no available studies that have employed immunofluorescence or Western blotting to validate the molecular targets of this compound.

Reporter Gene Assays

No published data exists from reporter gene assays involving this compound.

In Vivo Efficacy Studies in Animal Models (Non-Clinical, Non-Human)

Comprehensive searches of publicly available scientific literature and patent databases did not yield specific in vivo efficacy studies for the compound this compound. While research exists on structurally related thiazole (B1198619) and aminothiazole derivatives, direct non-clinical, non-human in vivo data for this particular chemical entity remains unpublished or undisclosed in the public domain. The following sections outline the type of data that would be expected from such studies, based on standard preclinical research practices.

Disease-Specific Animal Models (e.g., Infection, Inflammation, Tumor Xenografts)

Information regarding the use of this compound in specific animal models of disease is not currently available. Preclinical investigations for a compound with this structure would typically involve its evaluation in models relevant to its hypothesized mechanism of action. For instance, given the known antimicrobial and anticancer properties of other aminothiazole derivatives, this compound might be tested in:

Infection Models: Murine models of bacterial infection (e.g., methicillin-resistant Staphylococcus aureus - MRSA) or fungal infections.

Inflammation Models: Rodent models of induced inflammation, such as carrageenan-induced paw edema or collagen-induced arthritis.

Tumor Xenograft Models: Immunocompromised mice bearing human cancer cell lines to assess antitumor activity. researchgate.netnih.govnih.gov

Without specific studies, no data can be presented in a table format for this section.

Evaluation of Biological Endpoints

There is no published data detailing the evaluation of biological endpoints following the administration of this compound in animal models. In typical preclinical efficacy studies, a range of biological endpoints are measured to assess the compound's effect. These could include:

In Infection Models: Reduction in bacterial or fungal load in tissues, survival rates of infected animals.

In Inflammation Models: Reduction in paw volume, inflammatory cytokine levels (e.g., TNF-α, IL-6), and histological scores of inflammation.

In Cancer Models: Tumor growth inhibition, reduction in tumor volume or weight, and biomarkers of apoptosis or cell cycle arrest in tumor tissue. nih.gov

A representative data table for this section cannot be generated due to the absence of specific experimental results.

Tissue Distribution and Accumulation in Animal Tissues

No studies on the tissue distribution and accumulation of this compound in animal tissues have been found in the public domain. Such studies are crucial to understand the pharmacokinetic profile of a compound. They typically involve administering the compound to animals (e.g., rats or mice) and measuring its concentration in various organs and tissues (e.g., liver, kidney, brain, spleen, tumor tissue) at different time points. This data helps to determine where the compound accumulates and whether it reaches the target site of action in sufficient concentrations.

Due to the lack of available data, a table summarizing tissue distribution cannot be provided.

Pre-formulation Studies for Animal Administration

Details regarding pre-formulation studies for the animal administration of this compound are not publicly available. Pre-formulation studies are a critical step in drug development, aimed at characterizing the physicochemical properties of a compound to develop a stable, safe, and effective dosage form for administration to animals. nih.gov Key aspects of these studies include:

Solubility: Determining the solubility of the compound in various pharmaceutically acceptable vehicles (e.g., water, saline, ethanol, polyethylene (B3416737) glycol) to select an appropriate solvent for in vivo studies.

Stability: Assessing the chemical stability of the compound in the chosen vehicle under different conditions (e.g., temperature, pH, light) to ensure that the compound does not degrade before or after administration.

Physical Characteristics: Evaluating properties such as particle size, polymorphism, and hygroscopicity, which can influence dissolution and bioavailability.

Without access to specific research on this compound, a data table for this section cannot be constructed.

Advanced Analytical and Spectroscopic Characterization of 4 2 Amino 1,3 Thiazol 4 Yl Butanoic Acid

Structural Elucidation Techniques

The molecular structure of 4-(2-Amino-1,3-thiazol-4-yl)butanoic acid is unequivocally confirmed through the combined use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible Spectroscopy. Each technique provides unique and complementary information, leading to a complete structural assignment.

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within the molecule. While specific experimental data for this exact compound is not widely published, the expected chemical shifts can be predicted based on the analysis of its structural fragments: the 2-aminothiazole (B372263) ring and the butanoic acid chain. libretexts.org

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The protons of the butanoic acid side chain would appear in the aliphatic region, typically between 1.5 and 3.0 ppm. The methylene (B1212753) group adjacent to the thiazole (B1198619) ring would be expected at a downfield-shifted position compared to the other methylene groups. The single proton on the thiazole ring would resonate further downfield, likely in the aromatic region. The amine and carboxylic acid protons are expected to be broad singlets and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Based on data from analogous structures like butanoic acid and various 2-aminothiazole derivatives, the following approximate chemical shifts are expected. nih.govdocbrown.infochemicalbook.com The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 170-180 ppm. libretexts.org The carbons of the thiazole ring would be found in the range of approximately 100-170 ppm. The aliphatic carbons of the butanoic acid chain would resonate in the upfield region, typically between 20-40 ppm.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity between protons and carbons, respectively. A COSY spectrum would show correlations between adjacent protons in the butanoic acid chain, while an HSQC spectrum would link each proton to its directly attached carbon atom, solidifying the structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (COOH)10.0 - 12.0 (broad s)170 - 180
α-CH₂2.2 - 2.5 (t)30 - 35
β-CH₂1.8 - 2.1 (quint)20 - 25
γ-CH₂2.6 - 2.9 (t)25 - 30
Thiazole C-H6.5 - 7.0 (s)100 - 110
Thiazole C-NH₂Not Applicable165 - 170
Thiazole C-SNot Applicable145 - 150
Amino (NH₂)5.0 - 7.0 (broad s)Not Applicable

Note: Predicted values are based on data from structurally similar compounds. Actual experimental values may vary. s = singlet, t = triplet, quint = quintet.

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₁₀N₂O₂S), high-resolution mass spectrometry (HRMS) provides the precision required to confirm its molecular formula. uni.lu

The predicted monoisotopic mass of the neutral molecule is 186.0463 Da. uni.lu In a typical mass spectrum, the protonated molecule [M+H]⁺ would be observed at an m/z of 187.05358. uni.lu Other common adducts that may be observed include the sodium adduct [M+Na]⁺. uni.lu

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insight into the compound's structure. The fragmentation pattern of amino acids often involves the loss of the carboxylic acid group (a loss of 45 Da, observed as the [M-COOH]⁺ ion). researchgate.net For this compound, characteristic fragmentation would also involve cleavage of the butanoic acid side chain and fragmentation of the thiazole ring.

Table 2: Predicted m/z Values for Molecular Ions of this compound

Adduct Predicted m/z
[M+H]⁺187.05358
[M+Na]⁺209.03552
[M-H]⁻185.03902

Data sourced from PubChem predictions. uni.lu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display a combination of absorptions from the carboxylic acid, the amino group, and the thiazole ring.

Key expected absorptions include a broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. libretexts.org The C=O stretch of the carboxylic acid would appear as a strong band around 1700-1725 cm⁻¹. libretexts.org The N-H stretching vibrations of the primary amine would be observed as one or two bands in the 3300-3500 cm⁻¹ region. The C=N stretching of the thiazole ring is expected around 1600-1650 cm⁻¹. The C-S stretching vibration is typically weaker and found at lower wavenumbers. scielo.org.za

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch (H-bonded)2500 - 3300 (broad)
Carboxylic AcidC=O stretch1700 - 1725
AmineN-H stretch3300 - 3500
Thiazole RingC=N stretch1600 - 1650
AlkaneC-H stretch2850 - 3000

Note: Expected ranges are based on general IR correlation tables and data from similar compounds. libretexts.orgscielo.org.zaresearchgate.netnist.gov

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores. The 2-aminothiazole ring system constitutes the primary chromophore in this compound.

The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, is expected to show absorption maxima (λ_max) characteristic of the 2-aminothiazole moiety. scielo.org.za These absorptions are due to π → π* and n → π* electronic transitions within the heterocyclic ring. The exact position of the absorption maxima can be influenced by the solvent polarity and the substitution on the ring. For similar 2-aminothiazole derivatives, absorption maxima are often observed in the range of 250-280 nm. mdpi.com

Table 4: Expected UV-Visible Absorption Data for this compound

Chromophore Electronic Transition Expected λ_max (nm)
2-Aminothiazole Ringπ → π*250 - 280

Note: The expected absorption maximum is an approximation based on data for analogous compounds. mdpi.com

Purity Assessment and Quantification Methods

Beyond structural elucidation, it is crucial to assess the purity of a compound and to develop methods for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.

HPLC is a versatile and reliable technique for separating, identifying, and quantifying components in a mixture. For an amino acid derivative like this compound, reversed-phase HPLC (RP-HPLC) is a common analytical approach. However, due to the polar nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective separation mode. jocpr.comnih.gov

A typical RP-HPLC method would utilize a C18 stationary phase with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). mdpi.com Detection is often achieved using a UV detector set at the λ_max of the thiazole chromophore. The method would be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure its reliability for purity assessment and quantitative analysis. jocpr.commdpi.com

Table 5: Representative HPLC Method Parameters for Analysis of this compound

Parameter Typical Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Gradient or Isocratic
Flow Rate 1.0 mL/min
Detection UV at λ_max (e.g., 260 nm)
Injection Volume 10 - 20 µL

Note: These are general parameters and would require optimization for the specific compound and application. jocpr.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. However, due to the low volatility and polar nature of amino acids such as this compound, direct analysis by GC-MS is not feasible. The presence of polar functional groups, namely the carboxylic acid and the primary amine, necessitates a derivatization step to increase the compound's volatility and thermal stability.

Common derivatization strategies for amino acids involve converting the polar -COOH and -NH2 groups into less polar, more volatile esters and amides, respectively. Techniques such as silylation, acylation, or alkylation are frequently employed. For instance, a two-step derivatization could involve esterification of the carboxylic acid group with an alcohol (e.g., methanol or propanol) under acidic conditions, followed by acylation of the amino group with an agent like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a volatile derivative.

Once derivatized, the sample can be introduced into the GC-MS system. The gas chromatograph separates the derivatized analyte from other components of the mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated component then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragmentation pattern can be used to elucidate the structure of the derivatized analyte.

Table 1: Predicted GC-MS Data for a Derivatized Form of this compound (Note: This table is predictive as experimental data is not available. The exact mass and fragmentation will depend on the derivatization agent used.)

ParameterPredicted Value/Information
Derivatization AgentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with TMCS
Expected DerivativeDi- or Tri-TMS derivative
Predicted Molecular Ion (M+) of TMS derivativeDependent on the number of TMS groups added (e.g., M+ for di-TMS derivative: 330 m/z)
Key Predicted Fragment Ions (m/z)[M-15]+, [M-73]+, and fragments corresponding to the cleavage of the butanoic acid side chain and the thiazole ring.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present and is crucial for confirming the empirical and molecular formula of a newly synthesized compound. For this compound, with the molecular formula C7H10N2O2S, the theoretical elemental composition can be calculated. uni.lu

The analysis is typically performed using a CHNS analyzer, where a small, precisely weighed sample is combusted in a high-temperature furnace. The resulting combustion gases (CO2, H2O, N2, and SO2) are separated and quantified by a detector. The oxygen content is often determined by difference or through a separate pyrolysis method.

Table 2: Elemental Analysis Data for this compound

ElementMolecular FormulaTheoretical Mass %
Carbon (C)C7H10N2O2S45.15%
Hydrogen (H)5.41%
Nitrogen (N)15.04%
Oxygen (O)17.18%
Sulfur (S)17.22%

Comparison of the experimentally determined elemental percentages with the calculated theoretical values is a critical step in verifying the purity and identity of the compound.

Crystallographic Studies (If applicable)

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive structural information for a crystalline solid. This technique can determine the precise three-dimensional arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

For an X-ray diffraction study to be conducted, a high-quality single crystal of this compound would first need to be grown. This can be achieved through various crystallization techniques, such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The positions and intensities of the diffracted spots are then used to calculate an electron density map of the unit cell, from which the atomic positions can be determined.

As of the latest available data, a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD) or other public crystallographic databases. However, based on the structures of similar thiazole-containing carboxylic acids, one could anticipate the key structural features that would be determined. nih.gov

Table 3: Hypothetical Crystallographic Data for this compound (Note: This table is hypothetical and for illustrative purposes only, as no experimental crystal structure is available.)

ParameterHypothetical Value/Information
Crystal SystemMonoclinic or Orthorhombic (Common for such molecules)
Space Groupe.g., P21/c or Pca21
Unit Cell Dimensions (a, b, c, α, β, γ)To be determined experimentally
Molecules per Unit Cell (Z)To be determined experimentally
Key Structural Features- Planarity of the thiazole ring.
  • Conformation of the butanoic acid side chain.
  • Intermolecular hydrogen bonding network involving the carboxylic acid and amino groups.
  • The crystallographic data would provide invaluable insights into the solid-state packing of the molecule and the nature of non-covalent interactions that govern its crystal structure.

    Future Research Directions and Translational Perspectives for 4 2 Amino 1,3 Thiazol 4 Yl Butanoic Acid

    Exploration of Novel Biological Targets and Therapeutic Areas

    The 2-aminothiazole (B372263) core is a versatile pharmacophore, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic properties. nih.govnih.govijpsjournal.comnih.gov Future investigations into 4-(2-amino-1,3-thiazol-4-yl)butanoic acid should therefore encompass a broad screening approach to identify novel biological targets and therapeutic applications.

    Preclinical studies on various 2-aminothiazole derivatives have revealed their potential to modulate key signaling pathways implicated in various diseases. For instance, in oncology, these compounds have shown inhibitory activity against a range of human cancerous cell lines, including breast, lung, colon, and prostate cancers. nih.govresearchgate.net The mechanisms of action often involve the inhibition of critical enzymes and proteins such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor-2 (VEGFR-2), and phosphoinositide 3-kinase (PI3K)/mTOR pathways. nih.govacs.orgmdpi.com

    In the realm of inflammatory diseases, thiazole (B1198619) derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov Furthermore, the potential of thiazole compounds in managing diabetes has been highlighted through their ability to inhibit enzymes like α-glucosidase and aldose reductase, and to activate peroxisome proliferator-activated receptor-gamma (PPAR-γ). ijpsjournal.com The structural features of this compound, particularly the butanoic acid side chain, may confer unique binding properties and selective activities against these or other, as-yet-unidentified targets.

    Table 1: Potential Therapeutic Areas and Biological Targets for this compound Based on Analogous Compounds

    Therapeutic AreaPotential Biological Target(s)Reference(s)
    Oncology EGFR, VEGFR-2, PI3K/mTOR, CDKs, B-Raf, Src, Abl kinase nih.govnih.govmdpi.comnih.gov
    Inflammation Cyclooxygenase (COX-1, COX-2), 5-Lipoxygenase nih.gov
    Infectious Diseases Bacterial and Fungal enzymes, Viral proteins nih.gov
    Diabetes α-Glucosidase, Aldose reductase, PPAR-γ ijpsjournal.com
    Neurodegenerative Diseases Monoamine Oxidase (MAO-A, MAO-B), Acetylcholinesterase (AChE) acs.orgnih.gov

    Development of Advanced Delivery Systems for Preclinical Applications

    The translation of a promising compound from the laboratory to a clinical setting often hinges on its physicochemical properties and its ability to reach the target site in sufficient concentrations. Advanced drug delivery systems (DDS) can play a pivotal role in overcoming challenges such as poor solubility and off-target toxicity. For this compound, the exploration of novel delivery platforms will be a critical step in its preclinical development.

    Nanoparticle-based delivery systems, in particular, have shown significant promise for improving the therapeutic index of various drugs, including thiazole derivatives. These systems can enhance drug solubility, protect the drug from degradation, and facilitate targeted delivery to specific tissues or cells.

    Table 2: Examples of Advanced Delivery Systems for Thiazole Derivatives

    Delivery SystemThiazole Derivative ClassApplicationKey FindingsReference(s)
    PEG-based Polymeric Nanoparticles N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamideCancer (in vivo)Investigation of hepatotoxicity and hematopoietic system effects in tumor-bearing mice.
    NiFe2O4 Nanoparticles Thiazole scaffoldsCancer (in vitro)Acted as a reusable catalyst for the synthesis of thiazole derivatives with anticancer activity.
    DNA-immobilized Iron Nanoparticles 2-N-methylamino-5-(pyrene-1-yl)-thiazoleCell LabelingEnabled in vivo cell labeling with a low-toxicity thiazole derivative dye.

    Future research should focus on formulating this compound into various DDS, such as liposomes, micelles, and polymeric nanoparticles, and evaluating their pharmacokinetic profiles and efficacy in preclinical models.

    Design of Next-Generation Thiazole-Containing Analogs with Enhanced Properties

    Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical modifications of a lead compound affect its biological activity. The design and synthesis of next-generation analogs of this compound will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.

    Numerous studies have demonstrated that modifications at various positions of the 2-aminothiazole ring can significantly impact biological activity. For example, the introduction of different substituents on the thiazole ring, such as lipophilic groups, has been shown to enhance antitumor activity. nih.gov Similarly, the modification of the amino group to an amide has been explored as a strategy to improve efficacy. nih.gov The butanoic acid side chain of the parent compound offers a key site for modification, such as esterification or amidation, to potentially improve cell permeability and target engagement.

    A study on novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, which are structurally similar to the compound of interest, revealed that these analogs exhibited good fungicidal and antiviral activities. researchgate.net This highlights the potential for developing potent therapeutic agents through rational design and synthesis of new derivatives.

    Integration with Omics Technologies for Systems-Level Understanding

    The advent of "omics" technologies, including genomics, proteomics, and metabolomics, has revolutionized drug discovery by enabling a more holistic understanding of a compound's mechanism of action and its effects on biological systems. For a novel compound like this compound, integrating these technologies into its preclinical evaluation can provide invaluable insights.

    Transcriptomic and proteomic analyses can identify the genes and proteins whose expression levels are altered upon treatment with the compound, thereby revealing its molecular targets and downstream signaling pathways. Metabolomics can shed light on the metabolic changes induced by the compound, which can be crucial for understanding its efficacy and potential side effects. This systems-level approach can help in identifying predictive biomarkers of response and resistance.

    Potential for Combination Therapies in Preclinical Models

    Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in cancer treatment. This approach can lead to synergistic effects, overcome drug resistance, and reduce toxicity by allowing for lower doses of individual agents. The potential of this compound in combination with other therapeutic agents should be explored in preclinical models.

    Given that many 2-aminothiazole derivatives target key cancer pathways, combining this compound with existing chemotherapeutic drugs or targeted therapies could lead to enhanced antitumor activity. For example, preclinical studies have shown that combining EGFR and B-Raf inhibitors can result in synergistic effects in some cancers. nih.gov Future research should investigate the efficacy of this compound in combination with standard-of-care agents in relevant preclinical cancer models.

    Identification of Biomarkers for Preclinical Efficacy Monitoring

    The identification of reliable biomarkers is essential for monitoring the efficacy of a drug during preclinical and clinical development. Biomarkers can provide early indications of a drug's activity, help in patient stratification, and guide dose selection. For this compound, the discovery of relevant biomarkers will be a critical step towards its clinical translation.

    The omics technologies discussed in section 8.4 are powerful tools for biomarker discovery. For instance, changes in the expression of specific genes or proteins, or alterations in metabolic profiles following treatment, could serve as pharmacodynamic biomarkers to confirm target engagement and biological activity. Furthermore, identifying baseline biomarkers that predict sensitivity or resistance to the compound can aid in selecting the most appropriate patient populations for future clinical trials. Studies on other thiazole derivatives have pointed towards the modulation of specific proteins like VEGFR-2 and enzymes in the PI3K/mTOR pathway, which could serve as initial candidates for biomarker investigation. mdpi.comresearchgate.net

    Q & A

    Q. Table 1: Comparison of Synthetic Routes

    PrecursorSolventCatalystReaction TimeYieldReference
    Substituted benzaldehydeEthanolAcetic acid4 hours65%
    α-HaloketoneDMF8 hours72%

    Advanced: How can researchers optimize the cyclocondensation reaction to minimize by-product formation during synthesis?

    Answer:
    By-product formation (e.g., dimerization or oxidation products) can be mitigated by:

    • Temperature control : Lowering reaction temperatures during initial stages reduces side reactions.
    • Stoichiometric precision : Using a 1:1 molar ratio of γ-aminobutyric acid derivatives to thiazole precursors avoids excess reagent accumulation .
    • Additives : Incorporating radical scavengers (e.g., BHT) or inert atmospheres (N₂/Ar) prevents oxidative degradation .

    Basic: What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

    Answer:

    • NMR Spectroscopy :
      • ¹H NMR : Look for the thiazole proton at δ 7.2–7.5 ppm and the β-proton of the butanoic acid chain at δ 2.4–2.6 ppm .
      • ¹³C NMR : The thiazole C-2 and C-4 carbons appear at 165–170 ppm and 110–115 ppm, respectively .
    • IR Spectroscopy : A strong absorption at ~1700 cm⁻¹ confirms the carboxylic acid group, while N-H stretches (3300–3500 cm⁻¹) indicate the amine .
    • Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular weight (e.g., 201.22 g/mol) .

    Advanced: In cases of conflicting NMR data for thiazole-containing amino acid derivatives, what strategies can resolve structural ambiguities?

    Answer:

    • 2D NMR Techniques : Use HSQC and HMBC to correlate protons with adjacent carbons and confirm connectivity .
    • Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to track nitrogen/carbon positions in the thiazole ring .
    • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-phenyl-1,3-thiazole-2-carboxylic acid) to validate shifts .

    Basic: What are the reported biological activities of this compound derivatives, and how are these assessed?

    Answer:
    Derivatives exhibit antimicrobial and enzyme-inhibitory properties. Standard assays include:

    • Antimicrobial Activity : Broth microdilution (MIC) against Gram-positive bacteria (e.g., S. aureus) .
    • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, measuring IC₅₀ values .

    Advanced: How can computational chemistry approaches predict the reactivity and stability of this compound under varying conditions?

    Answer:

    • DFT Calculations : Predict electron density maps to identify reactive sites (e.g., the thiazole N-atom) .
    • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water) to assess hydrolytic stability .
    • pKa Prediction : Tools like MarvinSketch estimate the carboxylic acid pKa (~2.5) and amine pKa (~9.8), guiding pH-dependent reactivity .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.